2-((4-Phenylphthalazin-1-yl)oxy)ethyl acetate
Description
Properties
Molecular Formula |
C18H16N2O3 |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
2-(4-phenylphthalazin-1-yl)oxyethyl acetate |
InChI |
InChI=1S/C18H16N2O3/c1-13(21)22-11-12-23-18-16-10-6-5-9-15(16)17(19-20-18)14-7-3-2-4-8-14/h2-10H,11-12H2,1H3 |
InChI Key |
HXJCZKWNYKTIAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOC1=NN=C(C2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Phenylphthalazin-1-yl)oxy)ethyl acetate typically involves the reaction of 4-phenylphthalazin-1-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
2-((4-Phenylphthalazin-1-yl)oxy)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalazinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while substitution reactions can produce various substituted phthalazine compounds .
Scientific Research Applications
2-((4-Phenylphthalazin-1-yl)oxy)ethyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-((4-Phenylphthalazin-1-yl)oxy)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features
The table below compares 2-((4-Phenylphthalazin-1-yl)oxy)ethyl acetate with key analogs:
Key Observations :
- Phenyl vs. Thioxo Groups : The thioxo derivative (5431-26-5) shows enhanced antimicrobial activity due to the sulfur atom’s electronegativity, which may improve target binding .
- Ester Chain Variations : Ethyl 2-phenylacetoacetate (5413-05-8) lacks the phthalazine core but shares ester functionality, making it a simpler synthetic intermediate .
- Piperazine Incorporation: Ethyl 2-(4-piperazin-1-ylphenoxy)acetate introduces a nitrogen-rich piperazine ring, likely improving solubility and CNS penetration .
Biological Activity
2-((4-Phenylphthalazin-1-yl)oxy)ethyl acetate is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a phthalazin moiety linked to an ethoxyacetate group, which may contribute to its biological activity. Its molecular formula is , and it possesses characteristics that suggest good solubility and bioavailability.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of phthalazine have been shown to induce apoptosis in various cancer cell lines.
Case Study:
A study on phthalazine derivatives demonstrated that certain modifications led to enhanced cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the S phase, which is crucial for halting cancer progression .
| Concentration (µg/ml) | 24 h Apoptosis (%) | 48 h Apoptosis (%) | 72 h Apoptosis (%) |
|---|---|---|---|
| Control | 1.463 ± 0.055 | 1.630 ± 0.155 | 1.763 ± 0.045 |
| 10 | 1.756 ± 0.040 | 4.430 ± 0.060 | 7.173 ± 0.251 |
| 20 | 2.016 ± 0.015 | 5.800 ± 0.010 | 7.350 ± 0.043 |
| 50 | 2.700 ± 0.200 | 6.876 ± 0.025 | 7.516 ± 0.015 |
The results indicate a dose-dependent increase in apoptosis, suggesting that the compound could be a candidate for further development as an anticancer agent.
Anti-inflammatory Activity
Another significant aspect of the biological activity of this compound relates to its anti-inflammatory properties, particularly through inhibition of cyclooxygenase (COX) enzymes.
Research Findings:
In vitro studies have shown that compounds similar to this acetate exhibit selective COX-2 inhibition, which is crucial for developing anti-inflammatory drugs with fewer side effects compared to non-selective NSAIDs . The IC50 value for COX-2 inhibition was reported at approximately , indicating potent activity.
The biological effects of this compound can be attributed to several mechanisms:
- Apoptosis Induction: The compound promotes programmed cell death in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Cell Cycle Arrest: It effectively halts the cell cycle at specific phases, particularly the S phase, preventing cancer cell proliferation.
- Enzyme Inhibition: The selective inhibition of COX enzymes reduces the production of pro-inflammatory mediators, contributing to its anti-inflammatory effects.
Pharmacokinetics
Pharmacokinetic studies suggest that this compound adheres to Lipinski’s rule of five, indicating favorable absorption and distribution characteristics when administered orally . This property enhances its potential as a therapeutic agent.
Q & A
Q. What advanced techniques are required to analyze trace impurities (e.g., genotoxic analogs) in this compound?
- Methodological Answer : Employ ion mobility spectrometry (IMS) coupled with HRMS to separate isobaric impurities. Synthesize suspected genotoxic analogs (e.g., bromoethyl derivatives) as reference standards. Validate detection limits using spike-recovery experiments in API matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
